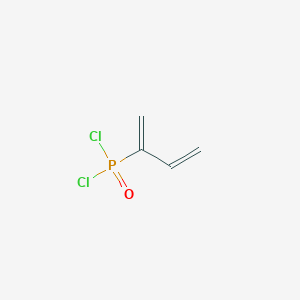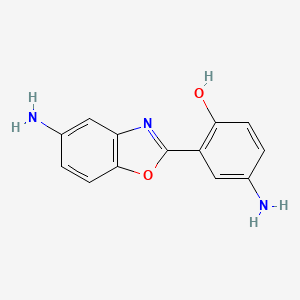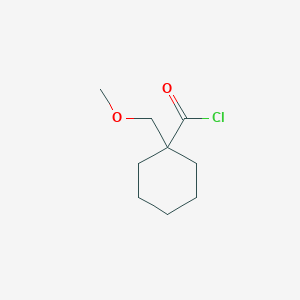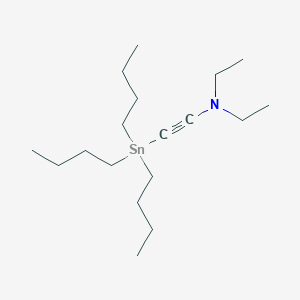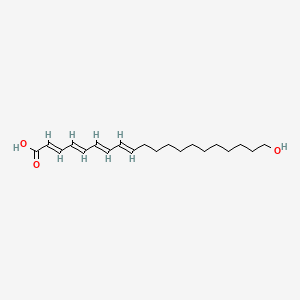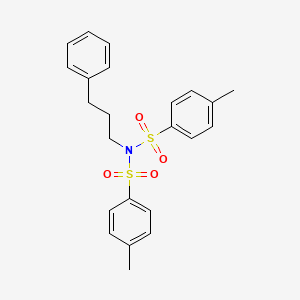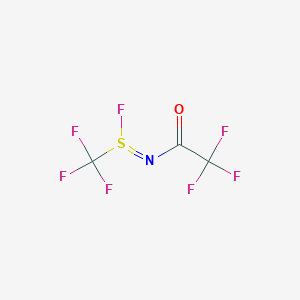
1,1,1-Trifluoro-N-(trifluoroacetyl)methanesulfinimidoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl(trifluoroacetylimino)fluorosulfur(IV) is a compound that features a trifluoromethyl group, which is known for its significant impact on the physical and chemical properties of molecules. The trifluoromethyl group is highly valued in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties such as high electronegativity and hydrophobicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) as a reagent, which can efficiently introduce the trifluoromethyl group into aromatic and heteroaromatic systems . Another approach involves the use of cesium fluoride as the primary fluorine source, facilitating the generation of trifluoromethyl-containing anions on demand .
Industrial Production Methods
Industrial production of trifluoromethyl(trifluoroacetylimino)fluorosulfur(IV) often relies on flow chemistry techniques, which allow for the continuous synthesis of the compound. This method is more sustainable and environmentally friendly compared to traditional batch processes, as it bypasses the use of polyfluoroalkyl substances (PFAS) as reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoromethyl(trifluoroacetylimino)fluorosulfur(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyltrimethylsilane (TMSCF3), sodium trifluoroacetate, and trifluoroiodomethane.
Major Products Formed
The major products formed from these reactions include trifluoromethylated aromatic and heteroaromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Trifluoromethyl(trifluoroacetylimino)fluorosulfur(IV) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of trifluoromethyl(trifluoroacetylimino)fluorosulfur(IV) involves the interaction of the trifluoromethyl group with molecular targets. The electronegativity and hydrophobicity of the trifluoromethyl group allow it to modulate the activity of enzymes and receptors by altering their binding affinity and stability . This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include trifluoromethyltrimethylsilane, trifluoromethanesulfonyl chloride, and trifluoroiodomethane . These compounds also contain the trifluoromethyl group and are used in various chemical reactions and applications.
Uniqueness
Trifluoromethyl(trifluoroacetylimino)fluorosulfur(IV) is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the trifluoromethyl and fluorosulfur groups allows for versatile chemical transformations and applications in diverse fields .
Eigenschaften
CAS-Nummer |
69306-91-8 |
|---|---|
Molekularformel |
C3F7NOS |
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[fluoro(trifluoromethyl)-λ4-sulfanylidene]acetamide |
InChI |
InChI=1S/C3F7NOS/c4-2(5,6)1(12)11-13(10)3(7,8)9 |
InChI-Schlüssel |
HLSYUWVWZOVLBK-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(F)(F)F)N=S(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


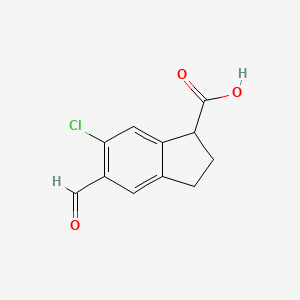
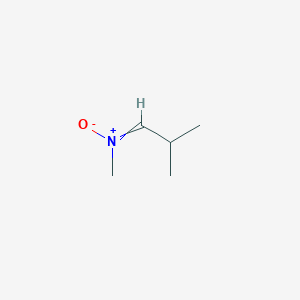
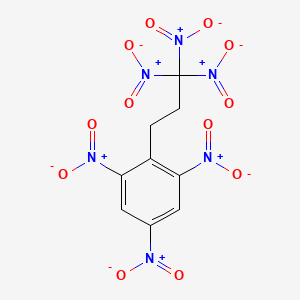
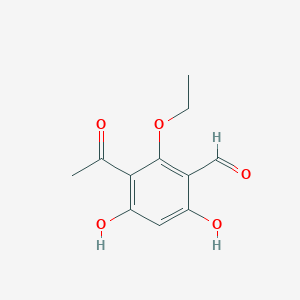
![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
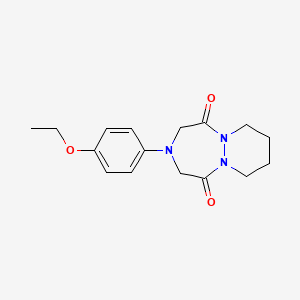
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
